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Compound of Interest

Compound Name: 1-Methyl-cyclobutylamine

Cat. No.: B1316286 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-Methyl-cyclobutylamine, a cyclic primary amine, is a valuable building block in organic

synthesis and medicinal chemistry. Its rigid cyclobutane scaffold offers a unique three-

dimensional profile, making it an attractive moiety for the design of novel therapeutic agents

and functional materials. This technical guide provides a comprehensive overview of the

chemical properties and reactivity of 1-Methyl-cyclobutylamine, including detailed

experimental protocols and visual representations of its synthetic and reactive pathways.

Chemical and Physical Properties
1-Methyl-cyclobutylamine is a colorless to pale yellow liquid at room temperature. A summary

of its key physical and chemical properties is presented in the table below. It is important to

note that while some experimental data is available, certain properties are based on predicted

values and should be considered with appropriate caution.
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Property Value Source

IUPAC Name 1-methylcyclobutan-1-amine --INVALID-LINK--

CAS Number 40571-47-9 --INVALID-LINK--

Molecular Formula C₅H₁₁N --INVALID-LINK--

Molecular Weight 85.15 g/mol --INVALID-LINK--

Boiling Point 93 °C --INVALID-LINK--

Density 0.878 g/cm³ --INVALID-LINK--

Flash Point -9 °C --INVALID-LINK--

Solubility
Soluble in polar organic

solvents.
--INVALID-LINK--

Physical Form Liquid General Knowledge

Appearance Colorless to pale yellow --INVALID-LINK--

Synthesis of 1-Methyl-cyclobutylamine
A common and effective method for the synthesis of 1-Methyl-cyclobutylamine is the Ritter

reaction, starting from 1-methylcyclobutanol. This two-step process involves the formation of an

N-alkyl amide intermediate, followed by hydrolysis to yield the desired primary amine.

Experimental Protocol: Synthesis via Ritter Reaction
Step 1: Synthesis of N-(1-Methylcyclobutyl)acetamide

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic

stirrer and a reflux condenser.

Reagents: To the flask, add 1-methylcyclobutanol (1.0 equivalent) and acetonitrile (excess,

serves as both reactant and solvent).

Acid Catalyst: Slowly and carefully add a strong acid catalyst, such as concentrated sulfuric

acid, to the stirred mixture. The reaction is exothermic, so cooling in an ice bath may be
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necessary during the addition.

Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the

progress of the reaction by thin-layer chromatography (TLC).

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully

pour it over crushed ice. Neutralize the solution with a suitable base (e.g., sodium hydroxide

solution) until it is alkaline.

Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl

acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure to obtain the crude N-(1-methylcyclobutyl)acetamide.

Purification: The crude product can be purified by recrystallization or column

chromatography.

Step 2: Hydrolysis of N-(1-Methylcyclobutyl)acetamide to 1-Methyl-cyclobutylamine

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the N-(1-

methylcyclobutyl)acetamide from the previous step in an aqueous solution of a strong base

(e.g., sodium hydroxide) or a strong acid (e.g., hydrochloric acid).[1][2]

Reaction: Heat the mixture to reflux for several hours until the hydrolysis is complete

(monitored by TLC).

Work-up (for basic hydrolysis): After cooling, extract the reaction mixture with a suitable

organic solvent. Dry the combined organic layers over anhydrous sodium sulfate, filter, and

carefully remove the solvent by distillation to obtain 1-Methyl-cyclobutylamine.

Work-up (for acidic hydrolysis): After cooling, basify the reaction mixture with a strong base

to deprotonate the ammonium salt. Then, extract with an organic solvent, dry, and isolate the

product as described above.

Purification: The final product can be further purified by distillation.

Synthesis Workflow Diagram
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Caption: Workflow for the synthesis of 1-Methyl-cyclobutylamine via the Ritter reaction.

Reactivity of 1-Methyl-cyclobutylamine
As a primary amine, 1-Methyl-cyclobutylamine exhibits characteristic nucleophilic properties,

readily reacting with a variety of electrophiles. The lone pair of electrons on the nitrogen atom is

the center of its reactivity.

N-Alkylation
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1-Methyl-cyclobutylamine can be alkylated to form secondary and tertiary amines. Direct

alkylation with alkyl halides is a common method. To favor mono-alkylation and prevent the

formation of over-alkylated products, it is often necessary to use a large excess of the primary

amine or to employ specific reaction conditions.

Reactant Preparation: In a round-bottom flask, dissolve 1-Methyl-cyclobutylamine (1.0

equivalent) in a suitable anhydrous solvent (e.g., acetonitrile, DMF, or THF).

Base: Add a base (1.5 - 2.0 equivalents), such as potassium carbonate or triethylamine, to

the solution to neutralize the hydrogen halide formed during the reaction.

Addition of Alkyl Halide: Slowly add the alkyl halide (e.g., methyl iodide, ethyl bromide; 1.0 -

1.2 equivalents) to the stirred mixture.

Reaction: Stir the reaction at room temperature or with gentle heating until the starting amine

is consumed, as monitored by TLC.

Work-up: Upon completion, filter off any solids. The filtrate can be washed with water and

brine, and the organic layer dried over anhydrous sodium sulfate.

Purification: After filtration and concentration, the crude product can be purified by column

chromatography or distillation to yield the N-alkylated product.

N-Acylation
The reaction of 1-Methyl-cyclobutylamine with acylating agents, such as acyl chlorides or

acid anhydrides, readily forms stable amide derivatives. This is a highly efficient and widely

used transformation in organic synthesis.

Reactant Preparation: Dissolve 1-Methyl-cyclobutylamine (1.0 equivalent) in an anhydrous

aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask

under an inert atmosphere.

Base: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1-1.5 equivalents), to

the solution to act as an acid scavenger.
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Addition of Acyl Chloride: Cool the mixture to 0 °C in an ice bath and slowly add the acyl

chloride (e.g., acetyl chloride, benzoyl chloride; 1.0-1.1 equivalents) dropwise with stirring.

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours,

monitoring its progress by TLC.

Work-up: Quench the reaction with water or a saturated aqueous solution of sodium

bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium

sulfate.

Purification: After removing the solvent under reduced pressure, the resulting amide can be

purified by recrystallization or silica gel chromatography.

Reactivity Overview Diagram
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Caption: General reactivity of 1-Methyl-cyclobutylamine with electrophiles.

Safety and Handling
1-Methyl-cyclobutylamine is a flammable liquid and should be handled with appropriate

safety precautions in a well-ventilated area, away from ignition sources. It is harmful if
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swallowed.[3] Personal protective equipment, including safety goggles, gloves, and a lab coat,

should be worn when handling this chemical. For detailed safety information, refer to the Safety

Data Sheet (SDS) provided by the supplier.

Conclusion
1-Methyl-cyclobutylamine is a versatile synthetic intermediate with a unique structural motif

that is of growing interest in the field of drug discovery and material science. Understanding its

chemical properties and reactivity is essential for its effective utilization in the synthesis of novel

and complex molecules. The protocols and diagrams provided in this guide serve as a valuable

resource for researchers and scientists working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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